1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities. The presence of bromine and chlorine atoms in its structure enhances its reactivity and potential as a pharmacophore.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-b]pyridine core.
Bromination and Chlorination: The introduction of bromine and chlorine atoms is achieved through electrophilic aromatic substitution reactions. Bromine can be introduced using bromine or N-bromosuccinimide (NBS), while chlorine can be introduced using chlorine gas or N-chlorosuccinimide (NCS).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the production.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to remove halogen atoms or reduce double bonds.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or thiols to replace the bromine or chlorine atoms, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions include various substituted pyrrolopyridine derivatives with potential biological activities.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including potential drug candidates.
Biology: This compound has shown activity against various biological targets, making it a valuable tool in biochemical assays and studies.
Medicine: It has been investigated for its potential as an inhibitor of specific enzymes and receptors, particularly in cancer research.
Industry: Its reactivity and functional group compatibility make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis and inhibition of tumor cell migration and invasion.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-(2-pyridinyl)-5-chloro-: Lacks the bromine atom, which may affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-: Lacks the chlorine atom, which may influence its chemical properties and interactions with biological targets.
1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-methyl-: Substitution of chlorine with a methyl group can significantly alter its pharmacokinetic and pharmacodynamic properties.
The presence of both bromine and chlorine atoms in 1H-Pyrrolo[2,3-b]pyridine, 3-(6-bromo-2-pyridinyl)-5-chloro- makes it unique in terms of its reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H7BrClN3 |
---|---|
Molecular Weight |
308.56 g/mol |
IUPAC Name |
3-(6-bromopyridin-2-yl)-5-chloro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C12H7BrClN3/c13-11-3-1-2-10(17-11)9-6-16-12-8(9)4-7(14)5-15-12/h1-6H,(H,15,16) |
InChI Key |
VWZPUVSEDUOUAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
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